Cefsulodin sodium

Descripción general

Descripción

Cefsulodin Sodio es un antibiótico cefalosporínico de tercera generación que es particularmente efectivo contra bacterias Gram-negativas, especialmente Pseudomonas aeruginosa . Fue descubierto por Takeda Pharmaceutical Company en 1977 y se ha utilizado en diversas aplicaciones clínicas e industriales .

Métodos De Preparación

Cefsulodin Sodio se sintetiza mediante un proceso semisintético que implica la modificación del núcleo de la cefalosporina. La ruta sintética típicamente involucra la acilación del núcleo de ácido 7-aminocefalosporánico (7-ACA) con una cadena lateral específica para mejorar su actividad contra Pseudomonas aeruginosa . Los métodos de producción industrial a menudo involucran la fermentación seguida de una modificación química para lograr las propiedades antibióticas deseadas .

Análisis De Reacciones Químicas

Cefsulodin Sodio experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar la cadena lateral que contiene azufre, afectando la actividad del antibiótico.

Reducción: Las reacciones de reducción pueden alterar el núcleo de la cefalosporina, lo que podría reducir su eficacia.

Sustitución: Los reactivos comunes para las reacciones de sustitución incluyen cloruros de acilo y aminas, que pueden modificar las cadenas laterales para producir derivados con diferentes propiedades. Los principales productos formados a partir de estas reacciones son típicamente derivados del compuesto original con actividad antibacteriana modificada.

Aplicaciones Científicas De Investigación

Clinical Applications

Antibiotic Susceptibility Testing

Cefsulodin sodium is extensively used in clinical laboratories for antibiotic susceptibility testing (AST). It is particularly effective against Pseudomonas aeruginosa, allowing clinicians to determine appropriate treatment options for infections caused by this pathogen. The Minimum Inhibitory Concentration (MIC) values for various strains of Pseudomonas aeruginosa have been documented, indicating its effectiveness at concentrations typically ranging from 4 to 8 μg/ml for susceptible strains and up to 32 μg/ml for resistant strains .

Case Study: Cystic Fibrosis Patients

A clinical trial involving cystic fibrosis patients demonstrated the therapeutic potential of this compound in managing pulmonary infections caused by Pseudomonas aeruginosa. In this study, cefsulodin was administered to patients with varying degrees of infection severity, showing promising results in improving clinical outcomes and reducing bacterial load .

Environmental Testing

Water Quality Assessment

this compound is utilized in water quality testing, particularly in the detection of coliforms and E. coli. It is incorporated into MI agar (Membrane Indicator agar), which allows for the simultaneous detection of total coliforms and E. coli while inhibiting non-target bacteria growth. This application is critical for ensuring safe drinking water and monitoring environmental contamination .

Yersinia Detection

The cefsulodin-irgasan-novobiocin agar medium is specifically designed to select for Yersinia species in environmental samples. This medium has been shown to be more effective than traditional selective agars, making it a valuable tool in food safety and public health monitoring .

Research Applications

In Vitro Studies

this compound serves as a vital reagent in various research applications, particularly in microbiology and molecular biology. It is commonly used as a selective agent in cloning and transformation protocols, aiding researchers in studying gene expression and protein interactions .

Stability Studies

Research has also focused on the stability of cefsulodin under different conditions. A comprehensive stability analysis indicated that cefsulodin maintains significant stability over time when stored at controlled temperatures, which is essential for its effective use in laboratory settings .

Data Summary

The following table summarizes key characteristics and applications of this compound:

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Clinical Microbiology | Antibiotic susceptibility testing | Effective against Pseudomonas aeruginosa; MIC: 4-32 μg/ml |

| Environmental Testing | Water quality testing | Used in MI agar for detecting coliforms and E. coli |

| Research | Cloning and transformation | Selective agent for studying gene expression |

| Stability Analysis | Thermal stability studies | Maintains stability over time; important for laboratory use |

Mecanismo De Acción

Cefsulodin Sodio ejerce sus efectos inhibiendo la síntesis de la pared celular bacteriana. Se une a las proteínas de unión a la penicilina (PBP) ubicadas dentro de la pared celular bacteriana, interrumpiendo el proceso de entrecruzamiento de las cadenas de peptidoglicano . Esto lleva a la formación de paredes celulares defectuosas y eventualmente causa la lisis y la muerte de las células bacterianas . La capacidad del compuesto para penetrar la membrana externa de las bacterias Gram-negativas lo hace particularmente efectivo contra estos patógenos .

Comparación Con Compuestos Similares

Cefsulodin Sodio es único entre las cefalosporinas debido a su alta especificidad para Pseudomonas aeruginosa. Los compuestos similares incluyen:

Ceftazidima: Otra cefalosporina de tercera generación con actividad de amplio espectro contra bacterias Gram-negativas.

Cefoperazona: Conocido por su actividad contra bacterias Gram-positivas y Gram-negativas.

Cefepime: Una cefalosporina de cuarta generación con mayor actividad contra cepas bacterianas resistentes. Cefsulodin Sodio destaca por su actividad específica contra Pseudomonas aeruginosa, convirtiéndolo en una herramienta valiosa para tratar infecciones causadas por este patógeno.

Propiedades

Número CAS |

52152-93-9 |

|---|---|

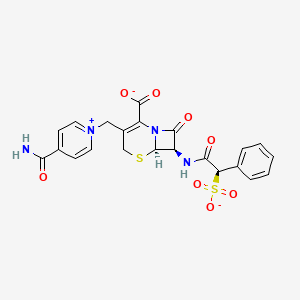

Fórmula molecular |

C22H20N4O8S2.Na C22H20N4NaO8S2 |

Peso molecular |

555.5 g/mol |

Nombre IUPAC |

sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C22H20N4O8S2.Na/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12;/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34);/t15-,17-,21-;/m1./s1 |

Clave InChI |

GTZPOHRNWUTXNB-DWBVFMGKSA-N |

SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na+] |

SMILES isomérico |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)S(=O)(=O)O)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na] |

SMILES canónico |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na] |

Apariencia |

Solid powder |

Key on ui other cas no. |

52152-93-9 |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

52152-93-9 (Parent) 52152-93-9 (mono-hydrochloride salt) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO. |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Abbott 46811 Cefsulodin Cefsulodin Monosodium Salt Cefsulodin Sodium CGP 7174 E CGP-7174-E CGP7174E Monaspor Monosodium Salt, Cefsulodin Pyocefal SCE 129 SCE-129 SCE129 Sodium, Cefsulodin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.